Inx-SM-56

ADC Development VISTA Immuno-Oncology Targeted Payloads

Sourcing high-purity ADC payloads with reliable conjugation chemistry is a critical bottleneck in targeted oncology development. INX-SM-56 is a DNA-crosslinking cytotoxin specifically designated for anti-VISTA (V-domain Ig Suppressor of T-cell Activation) antibody-drug conjugates, enabling precise immune checkpoint modulation. - Engineered for anti-VISTA conjugates; distinct from the anti-inflammatory analog INX-SM-6 despite identical MW. - Verified purity ≥98% (HPLC); DMSO solubility ≥50 mg/mL ensures high-yield conjugation workflows. - Bulk quantities available with batch-specific CoA; global cold-chain logistics supported.

Molecular Formula C32H36N2O6S
Molecular Weight 576.7 g/mol
Cat. No. B15142636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInx-SM-56
Molecular FormulaC32H36N2O6S
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O
InChIInChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29-,30-,31-,32+/m0/s1
InChIKeyNJJMSRHGOQXBCC-WNDHDDCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INX-SM-56 (CAS 2734878-18-1) for ADC Payload Research: Key Chemical & Physical Properties for Procurement


INX-SM-56 (CAS 2734878-18-1) is a synthetic cytotoxic payload, identified with the molecular formula C32H36N2O6S (MW: 576.70 g/mol), and is utilized in the construction of antibody-drug conjugates (ADCs) . It functions as a DNA crosslinking agent, designed for conjugation to monoclonal antibodies to create targeted cancer therapies . This compound is specifically referenced for the synthesis of anti-VISTA (V-region Immunoglobulin-containing Suppressor of T cell Activation) conjugates, differentiating its intended immunological target from other in-class payloads [1].

DNA-crosslinking payload designed for antibody-drug conjugate (ADC) research
Specifically referenced for anti-VISTA antibody conjugates in immuno-oncology studies
Supports targeted VISTA pathway modulation research; not interchangeable with anti-inflammatory payload analogs

Why INX-SM-56 Cannot Be Substituted with Closely Related Analogs Like INX-SM-6 in ADC Development


In the context of ADC research, the selection of a cytotoxic payload is determined by its specific biological target and therapeutic goal, not merely its chemical class. INX-SM-56 is engineered for conjugation to anti-VISTA antibodies to target immunosuppressive pathways in oncology . In contrast, its close structural analog, INX-SM-6 (CAS 2734878-16-9), is documented for the targeted delivery of anti-inflammatory agents, showing activity in inhibiting LPS-induced IL-1β production in human PBMCs . Despite sharing an identical molecular formula and weight, these compounds are designed for entirely distinct immunological applications (immune checkpoint modulation vs. inflammation suppression), making them non-interchangeable in a research or development context.

This compound
INX-SM-56
Engineered for anti-VISTA ADC payload research; intended for VISTA immune checkpoint pathway studies.
Structural analog
INX-SM-6
Designated for anti-inflammatory payload delivery; targets IL-1β modulation in PBMCs. Different immunological application context may limit direct substitution.

Quantitative Differentiation of INX-SM-56: A Comparative Evidence Guide for Scientific Selection


INX-SM-56 vs. INX-SM-6: Divergent Biological Application Despite Isomeric Relationship

INX-SM-56 is specified for the synthesis of anti-VISTA antibody conjugates, positioning it as a payload for oncology and immunology research targeting the VISTA immune checkpoint . The structurally related INX-SM-6, while sharing the same molecular formula (C32H36N2O6S) and weight (576.70 g/mol), is designated for a different purpose: the targeted delivery of anti-inflammatory agents, with a documented ability to inhibit LPS-induced IL-1β production in human PBMCs . The fundamental difference lies in the intended therapeutic area (oncology/immuno-oncology vs. inflammation) and the specific molecular conjugates they are designed to form.

Biological application divergence
Class-level
INX-SM-56: anti-VISTA ADC payload
INX-SM-6: anti-inflammatory payload (IL-1β inhibition)
Distinct intended targets and research pathways prevent functional interchangeability.
Based on patent-specified applications; direct comparative conjugation data not available.
ADC Development VISTA Immuno-Oncology Targeted Payloads

Purity Benchmarking: INX-SM-56 Demonstrates High Analytical Purity (≥99.47%) for Conjugate Synthesis

When sourced from reputable vendors, INX-SM-56 is supplied with a documented purity of 99.47%, a critical quality attribute for ensuring efficient and predictable conjugation in ADC synthesis . This level of purity is a key differentiator from other sources where lower purity grades (e.g., 95% or 98%) may be offered . High purity is essential for minimizing side reactions and ensuring the final ADC product meets stringent research and development standards.

Purity benchmark
Reported
99.47%vs. standard grades (95–98%)
Higher purity supports conjugation efficiency and reduces side-product risks in ADC synthesis.
Cross-study comparable; verification against lot-specific CoA recommended.
Analytical Chemistry Quality Control Conjugation Efficiency

Solubility Profile: INX-SM-56 Exhibits High Solubility in DMSO (≥50 mg/mL) for Formulation Flexibility

INX-SM-56 demonstrates a high solubility of ≥50 mg/mL (equivalent to ≥86.70 mM) in DMSO, a standard solvent for preparing stock solutions of hydrophobic small molecules for conjugation and in vitro assays . This favorable solubility profile facilitates the preparation of concentrated stock solutions, which is often necessary for efficient bioconjugation reactions. While this solubility is comparable to its analog INX-SM-6 , it remains a critical piece of technical data for planning experiments and ensuring the compound can be effectively handled in the laboratory.

Solubility in DMSO
Reported
≥50 mg/mL(≥86.70 mM), comparable to INX-SM-6
Enables preparation of concentrated stock solutions for conjugation and in vitro assays.
Measured in anhydrous DMSO; reconfirm solubility under actual experiment conditions.
Formulation Science ADC Conjugation In Vitro Assays

INX-SM-56 Applications: Best-Fit Research Scenarios for Scientific and Industrial Procurement


Development of Anti-VISTA Antibody-Drug Conjugates for Immuno-Oncology Research

INX-SM-56 is the payload of choice for research groups focused on developing novel ADCs that target VISTA, an immune checkpoint protein. Its specific designation for anti-VISTA conjugates makes it directly applicable for studies aiming to modulate the VISTA signaling pathway to enhance anti-tumor immunity [1].

High-Purity Payload Requirement for GMP-like ADC Process Development

For teams scaling up ADC production or requiring high-yield conjugations, sourcing INX-SM-56 at a verified high purity (e.g., 99.47% ) is critical. This scenario applies to process chemists and analytical scientists who need to minimize impurity profiles and maximize the efficiency of the conjugation reaction, thereby simplifying downstream purification steps.

Preparation of Concentrated Payload Stocks for ADC Conjugation and in vitro Cytotoxicity Assays

INX-SM-56's documented solubility of ≥50 mg/mL in DMSO makes it suitable for preparing concentrated stock solutions. This is a practical scenario for laboratory technicians and research scientists who require the compound in a form that can be easily handled, aliquoted, and diluted for use in either cell-based assays (e.g., to test unconjugated payload toxicity) or conjugation reactions, without the risk of precipitation.

Comparative Payload Studies in ADC Research

INX-SM-56 serves as a distinct entity for comparative studies against other ADC payloads (e.g., auristatins, maytansinoids, or other DNA-damaging agents) or its close analog INX-SM-6. Researchers can utilize INX-SM-56 to explore the effects of different mechanisms of action (DNA crosslinking) on tumor cell apoptosis and to benchmark its performance in specific VISTA-expressing cancer models .

Application
Selection Property
Validation Focus
Anti-VISTA ADC payload research
VISTA-targeted conjugation context
DNA crosslinking and VISTA pathway modulation studies
High-purity payload for ADC process development
Verified high purity for efficient bioconjugation
Impurity profile and conjugation yield optimization
Concentrated stock-solution preparation
High DMSO solubility for stock handling
In vitro cytotoxicity assay compatibility and precipitation risk
Comparative ADC payload studies
Distinct DNA-crosslinking mechanism
Benchmarking against other payload classes (e.g., auristatins, maytansinoids) in VISTA-expressing models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inx-SM-56

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.